molecular formula C8H15NO4 B12652803 Ammonium 2-carboxylatopropyl methacrylate CAS No. 101012-78-6

Ammonium 2-carboxylatopropyl methacrylate

Cat. No.: B12652803
CAS No.: 101012-78-6
M. Wt: 189.21 g/mol
InChI Key: RENALCKMFGIEAM-UHFFFAOYSA-N
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Description

Ammonium 2-carboxylatopropyl methacrylate is a chemical compound with the molecular formula C8H12O4.H3N. It is a methacrylate derivative that contains both ammonium and carboxylate functional groups. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 2-carboxylatopropyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C. The product is then purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methacrylic acid and 2-amino-2-methyl-1-propanol are continuously fed into the system. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is separated using distillation columns. The final product is then subjected to quality control measures to ensure its purity and consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methacrylate group is oxidized to form methacrylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol, 2-carboxylatopropyl methanol.

    Substitution: The ammonium group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products Formed:

    Oxidation: Methacrylic acid.

    Reduction: 2-carboxylatopropyl methanol.

    Substitution: Various substituted ammonium derivatives, depending on the nucleophile used.

Scientific Research Applications

Ammonium 2-carboxylatopropyl methacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various chemical processes and materials science.

    Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: It is used in the formulation of dental composites and other biomedical materials due to its biocompatibility and antimicrobial properties.

    Industry: this compound is used in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ammonium 2-carboxylatopropyl methacrylate involves its interaction with biological membranes and proteins. The ammonium group can form ionic bonds with negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, the methacrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials.

Comparison with Similar Compounds

    Methacrylic acid: A precursor to ammonium 2-carboxylatopropyl methacrylate, used in the synthesis of various methacrylate derivatives.

    2-amino-2-methyl-1-propanol: Another precursor, used in the synthesis of this compound.

    2-carboxylatopropyl methanol: A reduced form of this compound, used in similar applications.

Uniqueness: this compound is unique due to its dual functionality, combining both ammonium and carboxylate groups. This dual functionality allows it to participate in a wide range of chemical reactions and provides enhanced properties, such as improved biocompatibility and antimicrobial activity, compared to its individual components.

Properties

CAS No.

101012-78-6

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

azane;2-methyl-3-(2-methylprop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C8H12O4.H3N/c1-5(2)8(11)12-4-6(3)7(9)10;/h6H,1,4H2,2-3H3,(H,9,10);1H3

InChI Key

RENALCKMFGIEAM-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(=C)C)C(=O)O.N

Origin of Product

United States

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